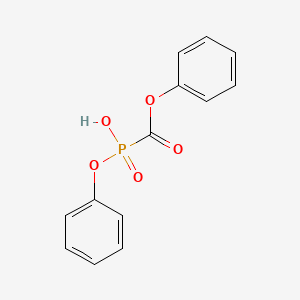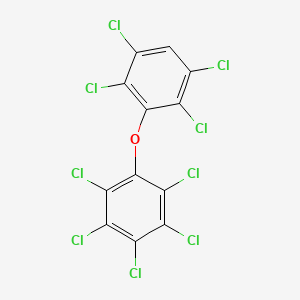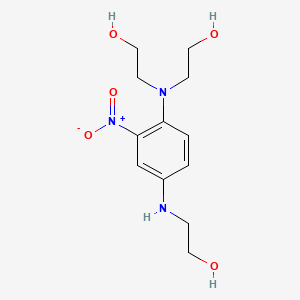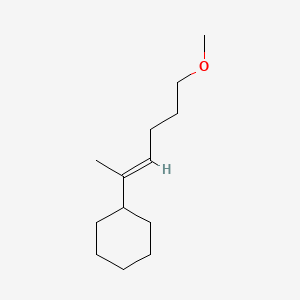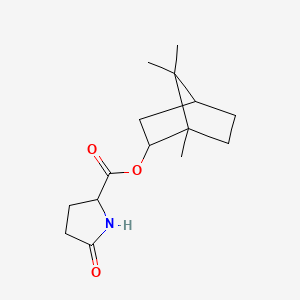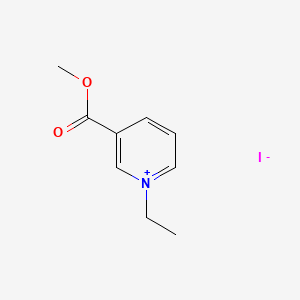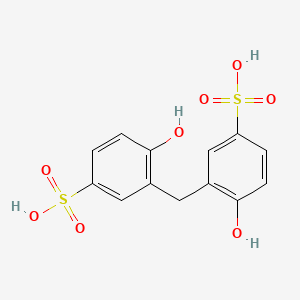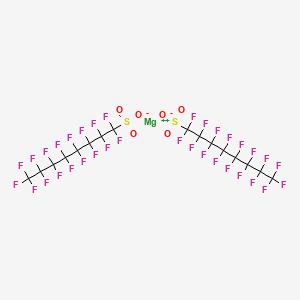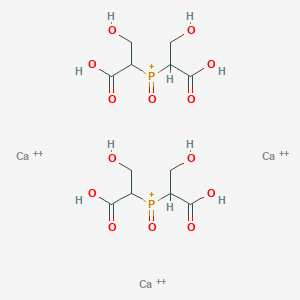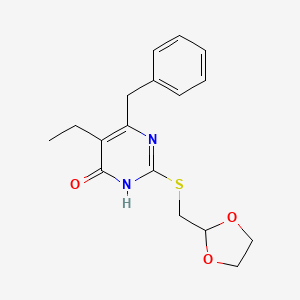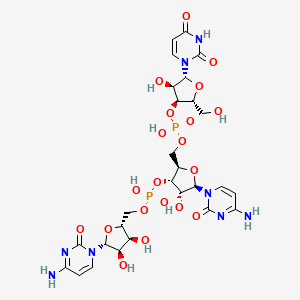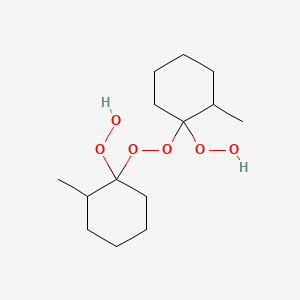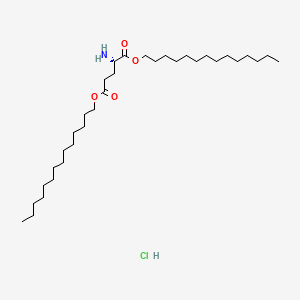
L-Glutamic acid, diteradecyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, diteradecyl ester, hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the esterification of L-glutamic acid with diteradecyl alcohol and the formation of a hydrochloride salt. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, diteradecyl ester, hydrochloride typically involves the esterification of L-glutamic acid with diteradecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-glutamic acid and diteradecyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the pure ester, which is subsequently converted to the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, diteradecyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding L-glutamic acid and diteradecyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and diteradecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the ester and alcohol components.
Applications De Recherche Scientifique
L-Glutamic acid, diteradecyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biochemical pathways and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which L-Glutamic acid, diteradecyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The ester group can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. The diteradecyl group may interact with lipid membranes, affecting membrane fluidity and permeability. The hydrochloride salt form enhances the compound’s solubility in aqueous solutions, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
L-Glutamic acid, diteradecyl ester, hydrochloride can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester hydrochloride: Similar esterification but with shorter alkyl chains, leading to different solubility and reactivity properties.
L-Glutamic acid dimethyl ester hydrochloride: Even shorter alkyl chains, used in different synthetic applications.
L-Glutamic acid di-tert-butyl ester hydrochloride: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
125401-72-1 |
|---|---|
Formule moléculaire |
C33H66ClNO4 |
Poids moléculaire |
576.3 g/mol |
Nom IUPAC |
ditetradecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C33H65NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31H,3-30,34H2,1-2H3;1H/t31-;/m0./s1 |
Clé InChI |
NLWSHQKCWPATQP-YNMZEGNTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N.Cl |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


